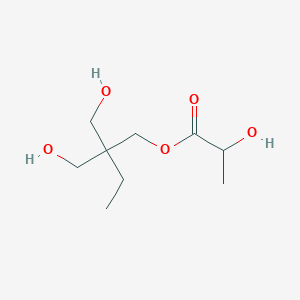
2,2-Bis(hydroxymethyl)butyl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)butyl 2-hydroxypropanoate is an organic compound with the molecular formula C9H18O5 It is a derivative of propanoic acid and is characterized by the presence of hydroxyl groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 2-hydroxypropanoate typically involves the esterification of 2,2-bis(hydroxymethyl)butanol with 2-hydroxypropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Esterification: The compound can react with carboxylic acids to form new ester derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Esterification: Formation of new ester compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl 2-hydroxypropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of hyperbranched polyesters and dendrimers, which have applications in coatings, adhesives, and drug delivery systems.
Materials Science: It is utilized in the development of advanced materials with unique properties, such as low viscosity and high solubility.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 2-hydroxypropanoate involves its ability to undergo polymerization and form complex macromolecular structures. The hydroxyl groups play a crucial role in initiating and propagating polymerization reactions, leading to the formation of hyperbranched polymers. These polymers exhibit unique properties, such as enhanced solubility and low viscosity, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A similar compound used in the synthesis of hyperbranched polymers and dendrimers.
2,2-Bis(hydroxymethyl)butyl acrylate: Another derivative with applications in polymer chemistry.
Uniqueness
2,2-Bis(hydroxymethyl)butyl 2-hydroxypropanoate is unique due to its specific combination of hydroxyl and ester functionalities, which allows for versatile chemical modifications and applications. Its ability to form hyperbranched polymers with low viscosity and high solubility distinguishes it from other similar compounds .
Properties
CAS No. |
92625-65-5 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H18O5/c1-3-9(4-10,5-11)6-14-8(13)7(2)12/h7,10-12H,3-6H2,1-2H3 |
InChI Key |
ZLHOYWUGHRBCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
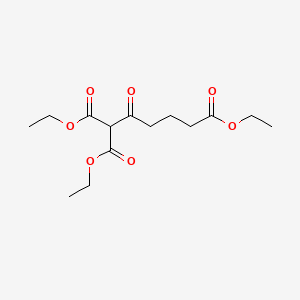
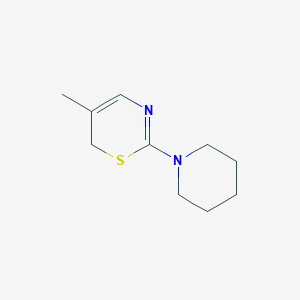
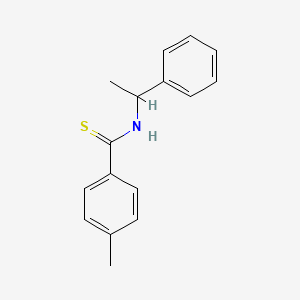
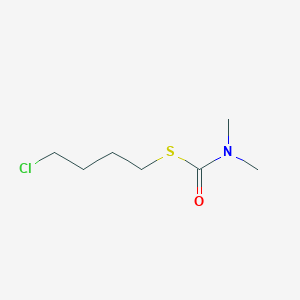
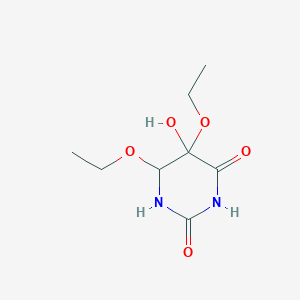
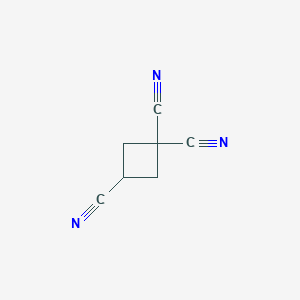
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
